molecular formula C20H19ClN2O4S2 B2814376 2-((4-chlorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide CAS No. 895459-93-5

2-((4-chlorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide

Cat. No. B2814376
CAS RN: 895459-93-5
M. Wt: 450.95
InChI Key: LKEQWMSBBDTTDP-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide, also known as compound A, is a synthetic compound that has shown potential in various scientific research applications. It is a member of the sulfonamide class of compounds, which are known for their diverse pharmacological activities.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study by Nafeesa et al. (2017) highlighted the synthesis and evaluation of various acetamide derivatives, including those related to 2-((4-chlorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide, for antibacterial and anti-enzymatic potential. The synthesized compounds exhibited antibacterial properties against both gram-negative and gram-positive bacteria, as well as enzyme inhibition capabilities (Nafeesa et al., 2017).

Structural Analysis

  • Saravanan et al. (2016) conducted a study on a structurally similar acetamide, focusing on its crystal structure and intermolecular interactions. This research offers insights into the molecular geometry and bonding patterns that can be relevant to understanding the properties and interactions of 2-((4-chlorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide (Saravanan et al., 2016).

Antiviral Activity

  • The synthesis of sulfonamide derivatives related to the compound and their evaluation for antiviral activity was investigated by Chen et al. (2010). They found that certain derivatives exhibited anti-tobacco mosaic virus activity, suggesting potential antiviral applications for similar compounds (Chen et al., 2010).

Antibacterial Properties

  • Iqbal et al. (2017) explored the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related to the compound . They found these compounds to be moderate inhibitors of bacterial growth, particularly against Gram-negative strains (Iqbal et al., 2017).

Antioxidant Activity

  • Talapuru et al. (2014) synthesized a variety of amidomethane sulfonyl-linked heterocycles, including acetamides, and evaluated them for antioxidant activity. One of the derivatives showed excellent antioxidant activity, surpassing that of the standard Ascorbic acid (Talapuru et al., 2014).

Anticonvulsant Agents

  • Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, related to the compound . Some of these derivatives showed protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

Enzyme Inhibitory Potential

  • Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. They found substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Cytotoxic Activity

  • Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated their cytotoxic activity against breast and colon cancer cell lines. One compound exhibited potent activity against breast cancer cells, with an IC55 value of 66.6 μM (Ghorab et al., 2015).

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-2-11-27-16-7-3-14(4-8-16)18-12-28-20(22-18)23-19(24)13-29(25,26)17-9-5-15(21)6-10-17/h3-10,12H,2,11,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEQWMSBBDTTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide

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